6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine is a chemical compound that has been extensively studied by researchers for its potential applications in scientific research. It is a pyridazine-based molecule that has shown promising results in various studies due to its unique structure and properties.
Mechanism of Action
The mechanism of action of 6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in various biological processes. This inhibition can lead to the suppression of inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of the chemical compound have been extensively studied. It has been shown to have a significant impact on various biological processes, including the immune system, cell growth, and protein synthesis. It has also been shown to have a positive effect on the cardiovascular system.
Advantages and Limitations for Lab Experiments
The chemical compound has several advantages for use in laboratory experiments. It is stable and easy to synthesize, making it readily available for research purposes. However, it also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine. These include further studies on its mechanism of action, its potential applications in the development of new drugs, and its use in the treatment of various diseases. Additionally, research on its potential toxicity and side effects is also necessary to fully understand its safety and effectiveness.
Synthesis Methods
The synthesis of 6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine involves several steps, including the reaction of pyridazine with piperazine and cyclopropylpyrimidine. The final product is obtained through purification and isolation techniques. This synthesis method has been well-established and is widely used in research laboratories.
Scientific Research Applications
The chemical compound has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been used in the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
6-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7/c1-22(2)15-5-6-16(21-20-15)24-11-9-23(10-12-24)14-7-8-18-17(19-14)13-3-4-13/h5-8,13H,3-4,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMPNGWOUDGKPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC(=NC=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.